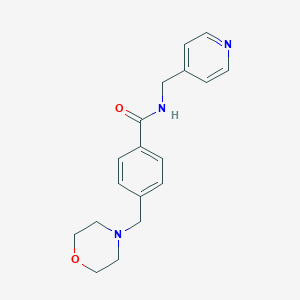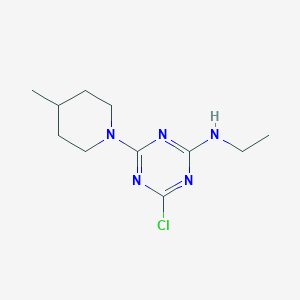![molecular formula C16H23NO3 B258561 (6S)-7-(3-methoxyphenyl)-6,8-dimethyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B258561.png)
(6S)-7-(3-methoxyphenyl)-6,8-dimethyl-1,4-dioxa-8-azaspiro[4.5]decane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6S)-7-(3-methoxyphenyl)-6,8-dimethyl-1,4-dioxa-8-azaspiro[4.5]decane, commonly known as MDMD, is a chemical compound that has been gaining attention in the scientific community due to its potential use as a research tool. MDMD belongs to the spirocyclic class of compounds and has a unique molecular structure that makes it an interesting subject for research.
作用機序
The mechanism of action of MDMD involves its binding to various receptors in the brain. MDMD has been shown to have a high affinity for the 5-HT2A receptor, where it acts as a partial agonist. MDMD also binds to the sigma-1 receptor, where it acts as an agonist. The binding of MDMD to these receptors leads to changes in the activity of neurons, resulting in altered neurotransmitter release and changes in brain function.
Biochemical and Physiological Effects:
MDMD has been found to have a range of biochemical and physiological effects. In animal studies, MDMD has been shown to increase the release of various neurotransmitters, including serotonin, dopamine, and noradrenaline. MDMD has also been shown to increase the activity of certain brain regions, such as the prefrontal cortex and the striatum. These effects suggest that MDMD may have potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
実験室実験の利点と制限
MDMD has several advantages as a research tool. It has a unique molecular structure that makes it an interesting subject for study. MDMD is also relatively easy to synthesize, which makes it readily available for research purposes. However, there are also limitations to the use of MDMD in lab experiments. MDMD is a relatively new compound, and its long-term effects on the brain and body are not yet fully understood. Additionally, the use of MDMD in animal studies may not necessarily translate to human studies, which limits its potential applications.
将来の方向性
There are several future directions for research on MDMD. One area of focus is the study of its potential therapeutic applications. MDMD has been shown to have potential in the treatment of various neurological and psychiatric disorders, such as depression and anxiety. Further research is needed to fully understand the mechanisms underlying these effects and to develop safe and effective treatments. Another area of focus is the study of the long-term effects of MDMD on the brain and body. This information is essential for understanding the potential risks and benefits of using MDMD as a research tool or therapeutic agent. Finally, future research could focus on the development of new spirocyclic compounds with similar or improved properties compared to MDMD.
合成法
MDMD can be synthesized using a multistep process involving the reaction of various chemical reagents. The synthesis method involves the use of a palladium-catalyzed coupling reaction, followed by a spirocyclization reaction. The final product is obtained after purification through column chromatography. The synthesis of MDMD is a complex process that requires expertise in organic chemistry.
科学的研究の応用
MDMD has been used as a research tool in various scientific studies. It has been found to have potential applications in the field of neuroscience, particularly in the study of serotonin receptors. MDMD has been shown to bind to the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. MDMD has also been used in the study of other receptors, such as the sigma-1 receptor and the dopamine transporter.
特性
製品名 |
(6S)-7-(3-methoxyphenyl)-6,8-dimethyl-1,4-dioxa-8-azaspiro[4.5]decane |
|---|---|
分子式 |
C16H23NO3 |
分子量 |
277.36 g/mol |
IUPAC名 |
(6S)-7-(3-methoxyphenyl)-6,8-dimethyl-1,4-dioxa-8-azaspiro[4.5]decane |
InChI |
InChI=1S/C16H23NO3/c1-12-15(13-5-4-6-14(11-13)18-3)17(2)8-7-16(12)19-9-10-20-16/h4-6,11-12,15H,7-10H2,1-3H3/t12-,15?/m0/s1 |
InChIキー |
MWWDEKSSNZNSFJ-SFVWDYPZSA-N |
異性体SMILES |
C[C@H]1C(N(CCC12OCCO2)C)C3=CC(=CC=C3)OC |
SMILES |
CC1C(N(CCC12OCCO2)C)C3=CC(=CC=C3)OC |
正規SMILES |
CC1C(N(CCC12OCCO2)C)C3=CC(=CC=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-methylphenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B258478.png)
![N-[4-(piperidinosulfonyl)phenyl]tetrahydro-2-furancarboxamide](/img/structure/B258480.png)
![N-(2-furylmethyl)-2-{[4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B258483.png)
![N-[3-chloro-5-methoxy-4-(2-propynyloxy)benzyl]-N-(2-chlorophenyl)amine](/img/structure/B258484.png)

![N-(5-chloro-2-methoxyphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]methanesulfonamide](/img/structure/B258489.png)
![Ethyl 4-{[(2-chlorobenzyl)sulfanyl]acetyl}-1-piperazinecarboxylate](/img/structure/B258490.png)

![N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N-(3-chloro-2-methylphenyl)methanesulfonamide](/img/structure/B258493.png)

![2-{[(4-Methyl-2-pyrimidinyl)sulfanyl]acetyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B258498.png)
![2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-phenylpropanamide](/img/structure/B258499.png)

